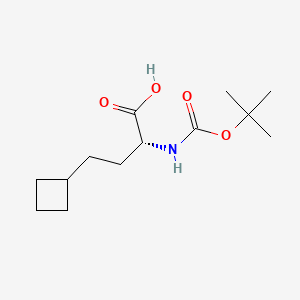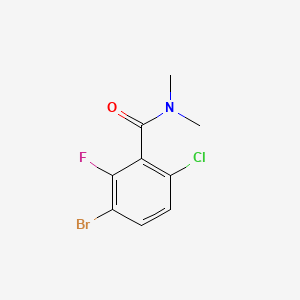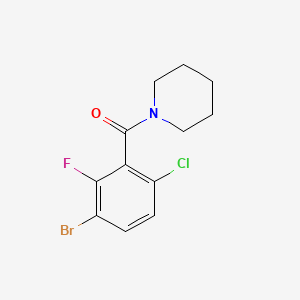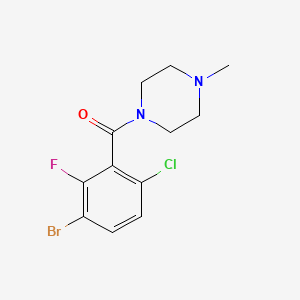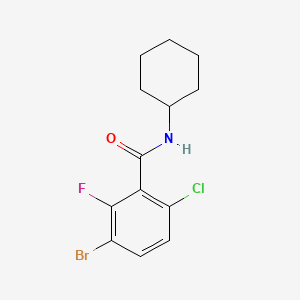
3-Bromo-6-chloro-N-cyclohexyl-2-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-6-chloro-N-cyclohexyl-2-fluorobenzamide is a complex organic compound with the molecular formula C13H14BrClFNO and a molecular weight of 334.61 g/mol. This compound features a benzene ring substituted with bromine at the 3-position, chlorine at the 6-position, and fluorine at the 2-position, along with a cyclohexyl group attached to the nitrogen atom in the amide group. The presence of these halogens and the cyclohexyl group significantly influences the compound’s reactivity and electronic properties.
Méthodes De Préparation
The synthesis of 3-Bromo-6-chloro-N-cyclohexyl-2-fluorobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Bromination: Introduction of a bromine atom at the 3-position of the benzene ring.
Chlorination: Addition of a chlorine atom at the 6-position.
Fluorination: Incorporation of a fluorine atom at the 2-position.
Amidation: Formation of the amide bond by reacting the substituted benzene with cyclohexylamine under appropriate conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions .
Analyse Des Réactions Chimiques
3-Bromo-6-chloro-N-cyclohexyl-2-fluorobenzamide undergoes various chemical reactions, including:
Hydrolysis: The amide bond can be hydrolyzed to yield 3-bromo-6-chloro-2-fluorobenzoic acid and cyclohexylamine.
Nucleophilic Substitution: The halogen atoms (bromine and chlorine) are susceptible to nucleophilic substitution reactions, where another atom or group replaces them.
Common reagents used in these reactions include water for hydrolysis and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities due to the presence of multiple halogens and the cyclohexyl group.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Bromo-6-chloro-N-cyclohexyl-2-fluorobenzamide involves interactions with various molecular targets and pathways. The compound’s halogen atoms and amide group can participate in hydrogen bonding and other interactions, influencing its biological activity. The cyclohexyl group affects the molecule’s conformation and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar compounds to 3-Bromo-6-chloro-N-cyclohexyl-2-fluorobenzamide include:
3-Bromo-6-chloro-2-fluorobenzaldehyde: Lacks the cyclohexyl group and amide bond, making it less complex.
3-Bromo-2-chloro-N-cyclohexyl-6-fluorobenzamide: Similar structure but with different positions of halogen atoms.
Propriétés
IUPAC Name |
3-bromo-6-chloro-N-cyclohexyl-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrClFNO/c14-9-6-7-10(15)11(12(9)16)13(18)17-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYCPEVABGKZND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=C(C=CC(=C2F)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrClFNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.61 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

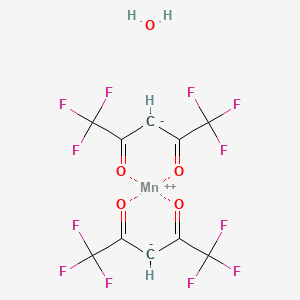
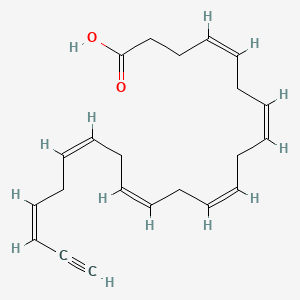
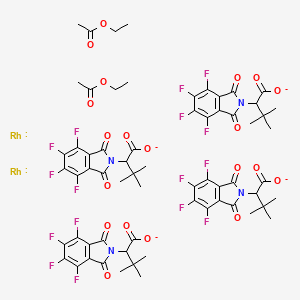
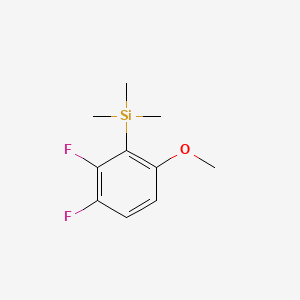

![N-[(5-Cyano-2-furyl)methyl]-N,N-diethylethanaminium bromide](/img/structure/B6288809.png)
